molecular formula C16H13N3O2S2 B3018823 (2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile CAS No. 691883-97-3

(2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile

Cat. No.: B3018823
CAS No.: 691883-97-3
M. Wt: 343.42
InChI Key: MLNORKRHFLBKCG-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile features a hybrid heterocyclic scaffold combining imidazo[2,1-b][1,3]thiazole and an α,β-unsaturated nitrile group in the E-configuration. Key structural elements include:

  • Imidazo[2,1-b]thiazole core: A bicyclic system with sulfur and nitrogen atoms, known for diverse pharmacological activities .
  • 4-Methylphenyl substituent: Positioned at the 6th carbon of the imidazothiazole ring, contributing steric bulk and lipophilicity.
  • (E)-Configuration: The trans geometry of the α,β-unsaturated nitrile group ensures planarity, which is critical for π-π stacking or charge-transfer interactions in biological systems .

This compound’s design aligns with structural motifs observed in COX-2 inhibitors and anticancer agents , though its specific biological profile remains to be fully elucidated.

Properties

IUPAC Name

(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-11-3-5-12(6-4-11)15-14(9-13(10-17)23(2,20)21)19-7-8-22-16(19)18-15/h3-9H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNORKRHFLBKCG-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the methanesulfonyl and 4-methylphenyl groups. The final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as the use of strong bases and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[2,1-b]thiazole-Based COX-2 Inhibitors

highlights N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) as a potent COX-2 inhibitor. Key comparisons:

Parameter Target Compound Compound 6a
Core Structure Imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole
Substituent Position 4-Methylphenyl at C6 4-Methylsulfonylphenyl at C6
C5 Functional Group Prop-2-enenitrile with methanesulfonyl Dimethylaminomethyl
Biological Activity Not reported IC₅₀ (COX-2): 0.12 µM; Selectivity index: >833
Key Structural Insight Methanesulfonyl may enhance solubility and binding Dimethylamine at C5 optimizes COX-2 selectivity

Analysis: The target compound’s C6 4-methylphenyl group differs from 6a’s C6 4-methylsulfonylphenyl, which is critical for COX-2 binding . The prop-2-enenitrile chain in the target may introduce distinct electronic effects compared to 6a’s dimethylaminomethyl group.

Thiazole Derivatives with α,β-Unsaturated Moieties

describes (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one , featuring an α,β-unsaturated ketone. Comparisons include:

Parameter Target Compound Compound in
Core Structure Imidazo[2,1-b]thiazole + prop-2-enenitrile Thiazole + α,β-unsaturated ketone
Key Functional Groups Methanesulfonyl, nitrile Ketone, 4-methylphenyl
Configuration E-geometry at prop-2-enenitrile E-geometry at α,β-unsaturated ketone
Biological Relevance Potential anticancer/anti-inflammatory activity Broad activity (antibacterial, antiviral)

Analysis : Both compounds leverage the E-configuration for planarity, but the nitrile group in the target may offer stronger electron-withdrawing effects than a ketone, influencing reactivity and target interactions.

Prop-2-enenitrile Derivatives with Thiazole Cores

lists (E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, a structural analog with a nitrile group. Comparisons:

Parameter Target Compound Compound in
Core Structure Imidazo[2,1-b]thiazole Simple thiazole
Substituents 4-Methylphenyl (C6), methanesulfonyl 4-Phenyl (thiazole), fluoro-nitroanilino
Electronic Effects Strong electron-withdrawing (sulfonyl, nitrile) Moderate electron-withdrawing (nitro, fluoro)
Potential Applications Undefined (theoretical: kinase inhibition) Likely kinase or protease inhibition

Heterocyclic Compounds with Aryl Substituents

and describe compounds with 1,3,4-thiadiazole and triazole-acetamide groups, respectively:

Parameter Target Compound 1,3,4-Thiadiazole Derivative Triazole-Acetamide
Heterocycle Imidazo[2,1-b]thiazole 1,3,4-Thiadiazole Imidazo[2,1-b]thiazole + triazole
Key Substituents 4-Methylphenyl, methanesulfonyl Methylphenyl, thiadiazole-sulfanyl Phenoxymethyl, acetamide
Bioactivity Theoretical broad-spectrum Antibacterial/antifungal α-Glucosidase inhibition (e.g., 9c, 9g, 9m)

Analysis : The target compound’s methanesulfonyl group may enhance solubility compared to sulfur-rich thiadiazoles , while its nitrile group could offer different hydrogen-bonding capabilities than acetamide derivatives .

Biological Activity

(2E)-2-methanesulfonyl-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies.

Chemical Structure and Synthesis

The compound features a methanesulfonyl group attached to a prop-2-enenitrile backbone with an imidazo[2,1-b][1,3]thiazole moiety. The synthesis involves multi-step reactions starting from thioanisole and utilizing various reagents to achieve the desired structure. The final product is characterized by techniques such as NMR and LC-MS, confirming its molecular integrity and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazoleE. coli15 µg/mL
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazoleS. aureus10 µg/mL

These findings suggest that the imidazo[2,1-b][1,3]thiazole structure contributes to enhanced antimicrobial activity.

Anti-inflammatory Properties

The compound's potential as a COX-2 inhibitor has also been explored. In vitro assays indicate that it can effectively reduce inflammation markers in cell lines treated with pro-inflammatory cytokines.

Assay TypeResult
COX-2 Inhibition IC500.07 µM
Selectivity Index (SI)217.1

This level of potency indicates a promising therapeutic application in inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed that a derivative of this compound resulted in a significant reduction in infection rates compared to standard treatments.
  • Anti-cancer Activity : Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives can induce apoptosis in cancer cell lines. In particular, compounds similar to the target compound were evaluated for their ability to inhibit tumor growth in xenograft models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.